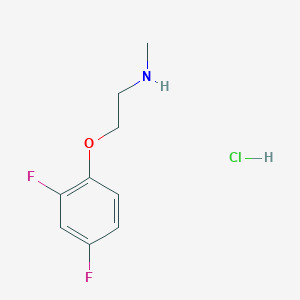

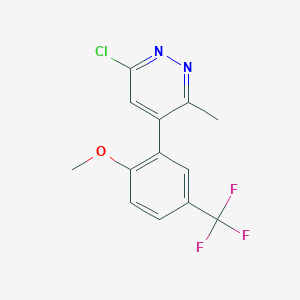

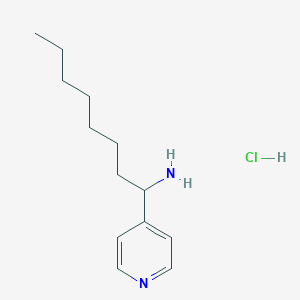

6-氯-4-(2-甲氧基-5-(三氟甲基)-苯基)-3-甲基吡哒嗪

描述

The compound is a fluorinated pyridine derivative. Fluorinated pyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis Analysis

The synthesis of fluoropyridines is a challenging problem. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of fluorinated pyridines is influenced by the presence of fluorine atoms, which are strong electron-withdrawing substituents. This results in fluoropyridines having reduced basicity and being usually less reactive than their chlorinated and brominated analogues .Chemical Reactions Analysis

The chemical reactions involving fluoropyridines are complex and can involve various synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .Physical And Chemical Properties Analysis

Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .科学研究应用

合成和化学性质

6-氯-4-(2-甲氧基-5-(三氟甲基)-苯基)-3-甲基吡哒嗪因其独特的结构和在化学合成中的潜在应用而成为研究主题。研究探索了涉及该化合物或其衍生物的各种合成路线和化学反应。

一项研究重点关注 2(H)-1,4-恶嗪-2-酮的环加成反应,这些酮在结构上与 6-氯-4-(2-甲氧基-5-(三氟甲基)-苯基)-3-甲基吡哒嗪相关。该研究考察了两亲二烯体及其与电中性、富电子和缺电子的亲二烯体的狄尔斯-阿尔德环加成反应,突出了这些反应中电子需求的控制 (Afarinkia、Bahar、Neuss 和 Vyas,2004)。

另一项研究提出了从 3-氯-6-甲基吡哒嗪(一种与所讨论化合物密切相关的化合物)开始合成 6-甲氧基吡哒嗪-3-羧酸的新合成路线。这项研究提供了对合成序列中甲氧基化和氧化过程的见解,提供了具有不同产率的替代途径 (Ju Xiu-lian,2011)。

作用机制

Target of Action

It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, leading to their broad range of applications .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Trifluoromethylpyridines and their derivatives have been found to influence a variety of biochemical pathways due to their interaction with different biological targets .

Pharmacokinetics

The presence of the trifluoromethyl group and the pyridine ring in the molecule may influence its pharmacokinetic properties .

Result of Action

Compounds containing the trifluoromethylpyridine motif are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The physicochemical properties of the compound, including its fluorine content, may affect its behavior in different environments .

未来方向

The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of TFMP will be discovered in the future .

属性

IUPAC Name |

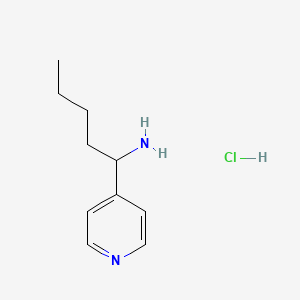

6-chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2O/c1-7-9(6-12(14)19-18-7)10-5-8(13(15,16)17)3-4-11(10)20-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETKXYDWPRKFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1C2=C(C=CC(=C2)C(F)(F)F)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2,5-dioxo-[1,3'-bipyrrolidine]-5'-carboxylate](/img/structure/B1432830.png)